Thermal Stability Advantage: 307 °C Decomposition vs. 214 °C Melting for N-Butyl Analog
1-Ethyl-1-methylpyrrolidinium bromide exhibits a decomposition point of 307 °C, indicative of high thermal robustness . In contrast, its longer-chain homolog 1-butyl-1-methylpyrrolidinium bromide melts at a significantly lower temperature of 214 °C (literature value) . The 93 °C difference in the thermal event (decomposition vs. melting) highlights that the ethyl-substituted pyrrolidinium salt remains solid and resists thermal degradation to a far greater extent than the butyl-substituted analog.
| Evidence Dimension | Thermal event (decomposition/melting point) |
|---|---|
| Target Compound Data | 307 °C (decomposition) |
| Comparator Or Baseline | 1-Butyl-1-methylpyrrolidinium bromide: 214 °C (melting) |
| Quantified Difference | 93 °C higher decomposition point (target) vs. melting point (comparator) |
| Conditions | Solid state; reported vendor data from TCI Chemicals and Chem-Impex International |
Why This Matters
For high-temperature electrochemical applications or reactions requiring thermal cycling, the ethyl analog offers a wider operational solid-state window and greater resistance to thermal degradation than the butyl analog.
